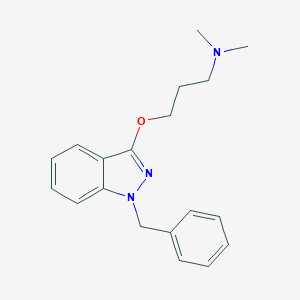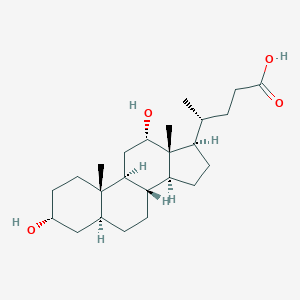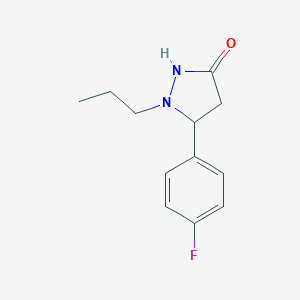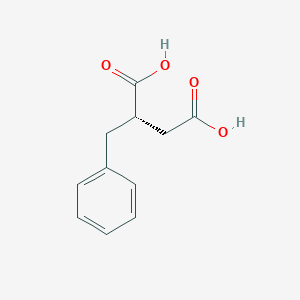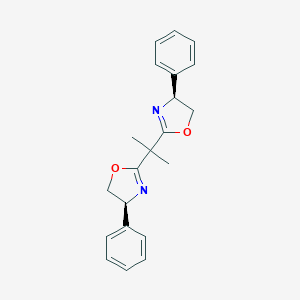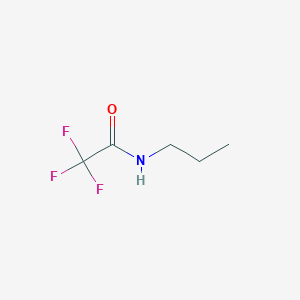
2,2,2-Trifluoro-n-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-n-propylacetamide (TFPA) is an important compound in the field of medicinal chemistry due to its diverse applications in scientific research. It is a fluorinated amide compound that has been extensively studied for its biological and pharmacological properties.
作用機序
The mechanism of action of 2,2,2-Trifluoro-n-propylacetamide is not well understood. However, studies have shown that it can interact with proteins and enzymes in the body, leading to changes in their activity. 2,2,2-Trifluoro-n-propylacetamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2,2,2-Trifluoro-n-propylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 2,2,2-Trifluoro-n-propylacetamide has also been shown to affect the central nervous system, leading to changes in behavior and cognition.
実験室実験の利点と制限
2,2,2-Trifluoro-n-propylacetamide is a versatile compound that has many advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. 2,2,2-Trifluoro-n-propylacetamide can also be used as a starting material for the synthesis of other compounds. However, 2,2,2-Trifluoro-n-propylacetamide has some limitations, including its high cost and limited availability.
将来の方向性
There are many potential future directions for research on 2,2,2-Trifluoro-n-propylacetamide. One area of interest is the development of new synthetic methods for 2,2,2-Trifluoro-n-propylacetamide and related compounds. Another area of interest is the study of the biological and pharmacological properties of 2,2,2-Trifluoro-n-propylacetamide, including its potential use as a therapeutic agent. Additionally, research on the metabolism and toxicity of 2,2,2-Trifluoro-n-propylacetamide in the body could lead to a better understanding of its safety and efficacy.
科学的研究の応用
2,2,2-Trifluoro-n-propylacetamide has been extensively studied for its biological and pharmacological properties. It is commonly used as a reagent in the synthesis of other compounds due to its ability to introduce a trifluoromethyl group into organic molecules. 2,2,2-Trifluoro-n-propylacetamide has also been used as a substrate for enzymes and as a model compound for studying the metabolism of fluorinated compounds in the body.
特性
CAS番号 |
10056-69-6 |
|---|---|
製品名 |
2,2,2-Trifluoro-n-propylacetamide |
分子式 |
C5H8F3NO |
分子量 |
155.12 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-propylacetamide |
InChI |
InChI=1S/C5H8F3NO/c1-2-3-9-4(10)5(6,7)8/h2-3H2,1H3,(H,9,10) |
InChIキー |
NNKKAZXOECERSV-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C(F)(F)F |
正規SMILES |
CCCNC(=O)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


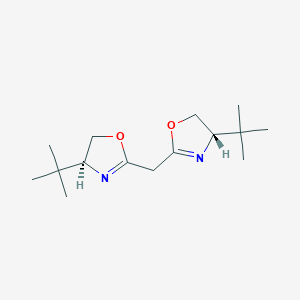



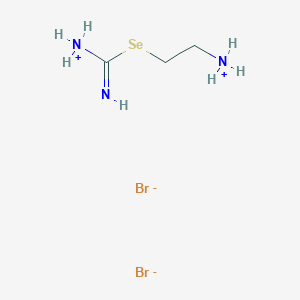
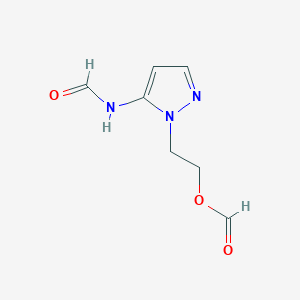
![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)
